Product packaging for 2-(6-Bromoquinolin-2-yl)propan-2-ol(Cat. No.:)

2-(6-Bromoquinolin-2-yl)propan-2-ol

Cat. No.: B13865389
M. Wt: 266.13 g/mol
InChI Key: LFFQGQUOEWCUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(6-Bromoquinolin-2-yl)propan-2-ol is a brominated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. Quinolines bearing a propan-2-ol group at the 2-position have been identified as key synthetic intermediates and core structures in the development of novel therapeutic agents. Scientific literature indicates that closely related 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have demonstrated moderate to good antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing activity comparable to the standard drug pyrazinamide . These analogs have also been screened for broader antimicrobial activity, showing promise against various bacterial strains such as Staphylococcus albus and Proteus mirabilis . The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Researchers are actively exploring this chemical space to develop new antimycobacterial and antibacterial compounds to address the growing threat of drug resistance . The presence of the bromine atom at the 6-position offers a versatile handle for further functionalization via cross-coupling reactions, allowing for rapid structure-activity relationship (SAR) studies and molecular diversification. This compound is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrNO B13865389 2-(6-Bromoquinolin-2-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

2-(6-bromoquinolin-2-yl)propan-2-ol

InChI

InChI=1S/C12H12BrNO/c1-12(2,15)11-6-3-8-7-9(13)4-5-10(8)14-11/h3-7,15H,1-2H3

InChI Key

LFFQGQUOEWCUJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(C=C1)C=C(C=C2)Br)O

Origin of Product

United States

Strategic Synthetic Methodologies for 2 6 Bromoquinolin 2 Yl Propan 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(6-bromoquinolin-2-yl)propan-2-ol, the primary disconnections involve the C-C bond between the quinoline (B57606) ring and the tertiary alcohol side chain, and the C-N bonds within the quinoline ring itself.

Prioritization of C-C and C-N Bond Formation Strategies

The two main retrosynthetic pathways involve either forming the C2-side chain bond on a pre-existing quinoline core or constructing the quinoline ring from precursors that already contain the necessary carbon skeleton.

C-C Bond Formation: This approach disconnects the molecule at the C2-position of the quinoline ring. The synthetic strategy would involve the reaction of a 6-bromoquinoline (B19933) derivative, functionalized at the C2 position, with a nucleophile that can generate the propan-2-ol group. A common and effective method is the Grignard reaction. This involves preparing a 6-bromoquinoline-2-carboxylic acid ester or a 2-acetyl-6-bromoquinoline, which can then react with an excess of methylmagnesium bromide to yield the tertiary alcohol. This strategy is often preferred due to the reliability of Grignard reactions and the availability of methods to synthesize 2-functionalized quinolines.

C-N Bond Formation (Ring Synthesis): This strategy involves building the quinoline ring from acyclic or simpler cyclic precursors. Classic methods like the Friedländer, Skraup, or Doebner-von Miller syntheses are employed. nih.gov For instance, the Friedländer synthesis would involve the condensation of a 2-amino-5-bromobenzaldehyde (B112427) or ketone with a compound containing a reactive α-methylene group, such as 3-hydroxy-3-methyl-2-butanone. While potentially more direct, this approach can sometimes be limited by the availability of the substituted aniline (B41778) precursors and may result in lower yields or mixtures of products depending on the reaction conditions.

The choice between these strategies depends on the availability of starting materials, reaction efficiency, and control over regioselectivity. The C-C bond formation approach on a pre-formed ring often offers more predictable outcomes.

Introduction of Bromine Atom at C6 Position

The bromine atom at the C6 position can be introduced at two distinct stages of the synthesis:

Using a Pre-brominated Precursor: The most common and regioselective method is to start with a precursor that already contains the bromine atom at the desired position. For quinoline ring syntheses like the Skraup or Doebner-von Miller reaction, 4-bromoaniline (B143363) is a readily available starting material. Its reaction with glycerol (B35011), sulfuric acid, and an oxidizing agent directly yields 6-bromoquinoline. chemicalbook.com This ensures the bromine is unambiguously placed at the C6 position.

Direct Bromination of the Quinoline Ring: Another strategy is the electrophilic bromination of the quinoline ring itself. However, direct bromination of quinoline is often challenging as it can lead to a mixture of products, with substitution occurring at various positions on both the benzene (B151609) and pyridine (B92270) rings. researchgate.net To achieve selectivity, the reactivity of the quinoline ring can be modified. For example, bromination of 2-hydroxyquinoline (B72897) (quinolin-2-one) with bromine in acetic acid yields 6-bromo-2-hydroxyquinoline, which can then be converted to other 6-bromoquinoline intermediates. prepchem.com

Precursor Synthesis and Optimization

The successful synthesis of the target molecule relies on the efficient preparation of key intermediates.

Synthesis of 6-Bromoquinoline Intermediates

The synthesis of 6-bromoquinoline and its functionalized derivatives is a critical step. Several established methods exist, with the Skraup synthesis being a classical example.

Method Reactants Product Key Features Reference
Skraup Synthesis4-Bromoaniline, Glycerol, Sulfuric acid, Oxidizing agent (e.g., p-bromonitrobenzene)6-BromoquinolineA one-pot reaction that builds the quinoline ring system directly with the bromine at C6. chemicalbook.com
Electrophilic Bromination2-Hydroxyquinoline, Bromine, Acetic Acid6-Bromo-2-hydroxyquinolineProvides a route to a C6-brominated quinoline that is functionalized at C2, which is useful for further modifications. prepchem.com
From 2-Hydroxyquinoline6-Bromo-2-hydroxyquinoline, POCl₃/PCl₅6-Bromo-2-chloroquinoline (B23617)Converts the hydroxy group at C2 to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions to introduce the side chain precursor. prepchem.com

The conversion of 6-bromo-2-hydroxyquinoline to 6-bromo-2-chloroquinoline is particularly valuable, as the 2-chloro derivative is a versatile intermediate for C-C bond-forming reactions. nih.gov

Preparation of Propan-2-ol Moiety Precursors

To form the 2-(propan-2-ol) side chain via a Grignard reaction, a precursor with a carbonyl group at the C2 position is required. This is typically an ester or a ketone.

Synthesis of 2-Acetyl-6-bromoquinoline: This ketone precursor can be synthesized from 6-bromo-2-chloroquinoline. The reaction involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Negishi coupling, with an appropriate acetyl-group donor.

Synthesis of 6-Bromoquinoline-2-carboxylic acid esters: An alternative precursor is an ester of 6-bromoquinoline-2-carboxylic acid. This can be prepared through several routes:

Oxidation: Oxidation of a 2-methyl-6-bromoquinoline.

Carbonylation: Palladium-catalyzed carbonylation of 6-bromo-2-chloroquinoline in the presence of an alcohol.

From Nitrile: Hydrolysis of a 6-bromo-2-cyanoquinoline, followed by esterification.

Once these precursors are obtained, the final C-C bond formation can proceed. The reaction of either 2-acetyl-6-bromoquinoline or a methyl 6-bromoquinoline-2-carboxylate with at least two equivalents of methylmagnesium bromide (CH₃MgBr) in an appropriate ether solvent, followed by aqueous workup, will yield the target tertiary alcohol, this compound.

Direct Synthetic Approaches

Direct approaches aim to construct the target molecule in fewer steps, often by forming the quinoline ring and introducing the substituents concurrently. The Friedländer annulation is a powerful tool for this purpose. nih.gov

A plausible direct synthesis of this compound would involve the reaction of a 2-aminoaryl ketone with a β-dicarbonyl compound or a related species.

Hypothetical Friedländer Synthesis:

Reactant 1 Reactant 2 Catalyst/Conditions Product Reference
2-Amino-5-bromobenzaldehydeAcetone (B3395972)Acid or Base Catalyst2-Methyl-6-bromoquinoline nih.gov
2-Amino-5-bromobenzophenonePentan-2,3-dionePoly(phosphoric acid)1-(6-Bromo-4-phenylquinolin-2-yl)propan-1-one nih.govnih.gov

While a direct synthesis of the target alcohol using this method is not explicitly documented in the provided search results, related syntheses suggest its feasibility. For example, the reaction of 2-aminobenzophenone (B122507) with pentan-2,3-dione yields a propanone derivative of quinoline. nih.govnih.gov A similar strategy, starting with 2-amino-5-bromobenzaldehyde and a suitable three-carbon ketone synthon under carefully optimized conditions, could potentially lead to the formation of the 2-(propan-2-ol) side chain in a single annulation step. However, this would likely require significant methodological development to control side reactions and achieve good yields. A more stepwise approach, as outlined in the retrosynthetic analysis, generally offers greater control and reliability.

Friedländer Condensation and its Variants for Quinoline Core Construction

The Friedländer synthesis is a widely recognized method for constructing quinoline rings. mdpi.comrsc.org It typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). mdpi.com For the synthesis of a 6-bromoquinoline derivative, the starting material would be 2-amino-5-bromobenzaldehyde or a corresponding ketone.

The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. Variants of the Friedländer reaction can offer improvements in yield and reaction conditions. For instance, using ionic liquids like [bmim]HSO4 as a catalyst can lead to shorter reaction times and high yields under solvent-free conditions, presenting a greener alternative to traditional methods. nih.gov

A plausible route to this compound using this method would involve reacting 2-amino-5-bromobenzaldehyde with a suitable ketone that can be later converted to the propan-2-ol group.

Povarov Reaction for Substituted Quinoline Formation

The Povarov reaction is another powerful tool for synthesizing substituted quinolines. nih.govacs.org This [4+2] cycloaddition reaction typically involves an aniline, an aldehyde, and an activated alkene. mdpi.comicm.edu.pl To generate a 6-bromoquinoline, 4-bromoaniline would be a key starting material.

A notable variation of the Povarov reaction utilizes methyl ketones, arylamines, and styrenes in an iodine-mediated formal [3+2+1] cycloaddition. nih.govorganic-chemistry.orgacs.org This approach is catalyzed by molecular iodine and proceeds through a self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization cascade. organic-chemistry.orgacs.org This method has shown broad substrate scope, tolerating various functional groups, including halogens on the aniline ring. acs.orgorganic-chemistry.org The reaction can be promoted by the in-situ generated coproduct, hydrogen iodide (HI), eliminating the need for external additives. organic-chemistry.org

For the target molecule, one could envision a multi-component reaction involving 4-bromoaniline, an appropriate aldehyde, and a dienophile that would lead to the desired substituent at the 2-position after further modifications.

Combes, Skraup, and Doebner-Miller Syntheses Adapted for Brominated Quinoline

Several classic named reactions in quinoline synthesis can be adapted for the preparation of brominated quinolines. nih.govresearchgate.netiipseries.org

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. rsc.orgwikipedia.orgquimicaorganica.org For a 6-bromoquinoline, 4-bromoaniline would be reacted with a suitable β-diketone. The reaction proceeds via the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents. wikipedia.org

The Skraup synthesis is a robust method that typically uses glycerol, an aniline, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinolines. rsc.orgiipseries.orgwikipedia.orgorganicreactions.org To obtain a 6-bromoquinoline, 4-bromoaniline would be the starting amine. Modifications to the Skraup reaction, such as using microwave irradiation, can improve reaction efficiency and are considered a greener approach. mdpi.com

The Doebner-Miller reaction , a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. rsc.orgnih.goviipseries.orgwikipedia.org This method is catalyzed by acids and can be used to produce substituted quinolines. wikipedia.org For a 6-bromoquinoline, 4-bromoaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound. A proposed mechanism for this reaction involves a fragmentation-recombination pathway. wikipedia.orgnih.gov Two-phase solvent systems have been shown to improve yields and simplify the work-up process in Doebner-Miller reactions. researchgate.net

Catalytic Methodologies in Quinoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules like quinolines. nih.govrsc.orgbenthamdirect.com

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira for Bromine functionalization)

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds and introducing functional groups onto aromatic rings. thieme-connect.comias.ac.inresearchgate.netacs.org

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org In the context of synthesizing this compound, a Suzuki coupling could be employed in several ways. For instance, a pre-formed bromoquinoline could be coupled with a suitable boronic acid or ester to introduce the propan-2-ol side chain or a precursor. researchgate.netsoton.ac.uk Alternatively, a quinoline boronic acid could be coupled with a bromo-alkane derivative. The reaction works well with a variety of halides, including bromides. wikipedia.org

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes, could also be utilized. ias.ac.in This reaction could introduce an alkynyl group at the 2-position of a 6-bromoquinoline, which could then be further elaborated to the desired propan-2-ol side chain.

Organocatalytic Approaches and Metal-Free Protocols

In recent years, organocatalysis and metal-free synthetic protocols have gained significant attention as they offer more environmentally friendly and often milder reaction conditions. nih.govrsc.orgbenthamdirect.comrsc.org

Organocatalysis in quinoline synthesis often utilizes small organic molecules to catalyze the reaction. nih.govresearchgate.netacs.orgdntb.gov.uanih.gov These reactions can provide access to highly functionalized quinolines with excellent stereoselectivity. nih.govacs.org For example, organocatalyzed one-pot procedures have been developed for the synthesis of complex polycyclic quinoline derivatives. nih.govacs.org

Metal-free protocols for quinoline synthesis are also becoming increasingly common. mdpi.comrsc.orgbenthamdirect.comrsc.orgacs.orgnih.gov These methods avoid the use of potentially toxic and expensive transition metals. rsc.orgnih.gov Iodine-mediated reactions, as mentioned in the Povarov section, are a prime example of a metal-free approach. nih.govorganic-chemistry.orgacs.org Other metal-free strategies include reactions mediated by reagents like N-bromosuccinimide (NBS) under visible light promotion. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netbenthamdirect.com

Several strategies can be employed to make the synthesis of this compound more environmentally benign:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. researchgate.netnih.gov

Catalysis: Employing catalysts, especially recyclable ones like nanocatalysts, can significantly reduce waste and energy consumption. acs.orgnih.gov Both transition-metal and organocatalysts can contribute to greener syntheses. nih.govrsc.orgbenthamdirect.comresearchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions, like the Povarov reaction, are often highly atom-economical. organic-chemistry.org

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can shorten reaction times and reduce energy consumption. mdpi.combenthamdirect.com

Renewable Feedstocks: While not directly applicable to this specific synthesis based on current common starting materials, the broader goal of using renewable resources is a key principle of green chemistry.

By incorporating these principles, the synthesis of this compound can be designed to be not only efficient and effective but also environmentally responsible.

Research Findings Summary

Synthetic Method Key Features Applicability to this compound Relevant Citations
Friedländer Condensation Reaction of a 2-aminoaryl aldehyde/ketone with a carbonyl compound.Can construct the 6-bromoquinoline core. mdpi.com, nih.gov, rsc.org
Povarov Reaction [4+2] cycloaddition of an aniline, aldehyde, and alkene.Can form the substituted quinoline ring using 4-bromoaniline. organic-chemistry.org, acs.org, nih.gov, organic-chemistry.org, acs.org, mdpi.com, icm.edu.pl
Combes Synthesis Condensation of an aniline with a β-diketone.Adaptable for 6-bromoquinoline synthesis from 4-bromoaniline. iipseries.org, wikipedia.org, quimicaorganica.org, rsc.org
Skraup Synthesis Reaction of an aniline with glycerol and an oxidizing agent.A classic method to form the quinoline ring, adaptable for 6-bromo substitution. mdpi.com, iipseries.org, wikipedia.org, organicreactions.org, rsc.org
Doebner-Miller Reaction Reaction of an aniline with an α,β-unsaturated carbonyl compound.Can produce substituted quinolines, including brominated derivatives. iipseries.org, nih.gov, wikipedia.org, researchgate.net, nih.gov, rsc.org
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound and an organohalide.Useful for C-C bond formation to introduce the side chain. researchgate.net, soton.ac.uk, wikipedia.org
Sonogashira Coupling Palladium/copper-catalyzed coupling of a terminal alkyne and an aryl halide.Can introduce an alkynyl precursor for the side chain. ias.ac.in
Organocatalysis Use of small organic molecules as catalysts.Offers metal-free and stereoselective routes to functionalized quinolines. nih.gov, researchgate.net, acs.org, dntb.gov.ua, nih.gov
Green Chemistry Approaches Use of greener solvents, catalysts, and energy-efficient methods.Can be applied to all synthetic steps to reduce environmental impact. nih.gov, acs.org, nih.gov, researchgate.net, benthamdirect.com

Use of Eco-Friendly Catalysts and Reusable Systems

The replacement of hazardous and corrosive traditional catalysts with environmentally benign and reusable alternatives is a key objective in sustainable chemical synthesis. For the synthesis of quinoline derivatives, a variety of eco-friendly catalysts have been explored.

Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been reported as a promising metal-free, heterogeneous catalyst for quinoline synthesis via the Friedländer reaction under solvent-free conditions. nih.govresearchgate.net This type of catalyst offers high surface acidity, leading to excellent yields and can be easily recovered and reused for multiple reaction cycles, a significant advantage for industrial applications. nih.gov The optimization of reaction conditions for such catalysts often involves a balance of catalyst loading and temperature to maximize the yield. nih.gov

In the context of a Grignard-type synthesis of this compound, the use of catalysts learned from Vitamin B12-dependent enzymes presents an intriguing, eco-friendly possibility. These cobalt-based complexes can catalyze reactions involving organic halides and are known to be effective in dehalogenation reactions, which could be relevant in managing the reactivity of the bromo-substituted quinoline precursor. tcichemicals.com

Furthermore, clay-based catalysts, such as Clayzic (a zinc chloride-modified montmorillonite (B579905) clay), have demonstrated significant activity as environmentally friendly alternatives to traditional Lewis acids like aluminum chloride in Friedel-Crafts reactions. rsc.org While not a direct synthesis of the target molecule, the principles of using such supported, reusable catalysts are highly relevant to the broader field of quinoline functionalization.

Table 2: Examples of Eco-Friendly Catalysts in Quinoline Synthesis

CatalystReaction TypeKey AdvantagesReference
g-C₃N₄-SO₃HFriedländer SynthesisMetal-free, reusable, high surface acidity nih.govresearchgate.net
Vitamin B12 derivativesReactions with organic halidesEco-friendly, potential for dehalogenation control tcichemicals.com
ClayzicFriedel-Crafts type reactionsReusable, alternative to hazardous Lewis acids rsc.org
Acidic Resin (NKC-9)Combes SynthesisReusable, effective under microwave conditions asianpubs.org

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting product outcomes. For the synthesis of this compound, two key mechanistic pathways are of primary importance: the formation of the quinoline ring and the subsequent addition of the propan-2-ol side chain.

A likely synthetic route involves the reaction of a pre-formed 6-bromoquinoline derivative. The quinoline ring itself is often synthesized via classic named reactions such as the Skraup, Doebner-von Miller, Combes, or Friedländer syntheses. iipseries.org For instance, the Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. The mechanism proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to yield the substituted quinoline. iipseries.org

The introduction of the 2-propan-2-ol group at the C2 position of the 6-bromoquinoline ring would most likely proceed via a nucleophilic addition of an organometallic reagent to the quinoline ring, or the reaction of a 2-metallo-6-bromoquinoline with acetone. Quinoline is a π-electron-deficient heterocycle, making the C2 and C4 positions susceptible to nucleophilic attack. quora.comresearchgate.net The reaction with a strong nucleophile like a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent would preferentially occur at the C2 position. quora.comquimicaorganica.org

The mechanism of the Grignard reaction with a ketone, such as acetone, is a well-established process. leah4sci.commasterorganicchemistry.comchemistrysteps.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the tertiary alcohol. chemistrysteps.com In the context of our target molecule, a 2-Grignard or 2-lithio derivative of 6-bromoquinoline would react with acetone in this manner.

Alternatively, if starting from a 2-halo-6-bromoquinoline, the formation of the Grignard reagent at the 2-position would be the initial step, followed by the reaction with acetone. The mechanism of Grignard reagent formation involves the insertion of magnesium into the carbon-halogen bond. leah4sci.com

Advanced Spectroscopic and Structural Elucidation of 2 6 Bromoquinolin 2 Yl Propan 2 Ol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula.

For 2-(6-bromoquinolin-2-yl)propan-2-ol, the molecular formula is C₁₂H₁₂BrNO. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and its bromine-containing fragments, with two peaks of nearly equal intensity separated by approximately 2 Da.

In-source collision-induced dissociation could lead to the fragmentation of the molecular ion. A key fragmentation pathway would be the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, or the loss of a water molecule (H₂O).

Table 1: Predicted HRMS Data for C₁₂H₁₂BrNO

Ion Formula Calculated m/z ([M+H]⁺) Isotope
[C₁₂H₁₃⁷⁹BrNO]⁺ 282.0229 ⁷⁹Br

Note: This table represents theoretical values. Experimental data is required for confirmation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Chemical Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For this compound, the spectrum is predicted to show signals corresponding to the aromatic protons of the 6-bromoquinoline (B19933) core and the aliphatic protons of the propan-2-ol side chain.

The quinoline (B57606) ring protons are expected to appear in the aromatic region (typically δ 7.5-8.5 ppm). The specific coupling patterns (doublets, doublets of doublets) would allow for the assignment of protons on the heterocyclic and benzene (B151609) rings. For instance, the proton at the C5 position is expected to be a doublet, while the H7 proton would appear as a doublet of doublets due to coupling with H5 and H8. The hydroxyl (-OH) proton of the alcohol typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The two methyl groups of the propan-2-ol moiety are chemically equivalent and are expected to produce a sharp singlet in the aliphatic region (around δ 1.7 ppm), integrating to six protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₂ ~1.7 Singlet 6H
-OH Variable Broad Singlet 1H
Quinoline H-3 ~7.6 Doublet 1H
Quinoline H-4 ~8.2 Doublet 1H
Quinoline H-5 ~8.1 Doublet 1H
Quinoline H-7 ~7.8 Doublet of Doublets 1H

Note: Predicted values based on analogous structures. docbrown.infochemicalbook.com Experimental verification is necessary.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 12 signals are expected. The spectrum would feature signals for the nine carbons of the bromoquinoline ring and the three carbons of the propan-2-ol side chain.

The carbon attached to the hydroxyl group (C-α) is expected around 73 ppm. docbrown.info The two equivalent methyl carbons would appear at approximately 25-30 ppm. The nine aromatic carbons of the quinoline ring would resonate in the downfield region (120-165 ppm), with the carbon bearing the bromine (C-6) and the carbon at the junction of the side chain (C-2) having characteristic shifts influenced by their substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C(CH₃)₂ ~28
-C(CH₃)₂ ~73
Quinoline C-2 ~164
Quinoline C-3 ~120
Quinoline C-4 ~137
Quinoline C-4a ~148
Quinoline C-5 ~130
Quinoline C-6 ~122
Quinoline C-7 ~133
Quinoline C-8 ~129

Note: Predicted values based on analogous structures. docbrown.info Experimental verification is necessary.

2D-NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show cross-peaks between adjacent aromatic protons on the quinoline ring, confirming their connectivity (e.g., H-3 with H-4, H-5 with H-7, and H-7 with H-8). No correlations would be expected for the singlet methyl or hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique would definitively link the proton signals in Table 2 to their corresponding carbon signals in Table 3. For example, it would show a cross-peak between the methyl proton singlet (~1.7 ppm) and the methyl carbon signal (~28 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds, ²JCH and ³JCH). This is particularly powerful for connecting different parts of the molecule. Key expected correlations would include a cross-peak from the methyl protons (~1.7 ppm) to the quaternary carbon C-α (~73 ppm) and, most importantly, to the C-2 carbon of the quinoline ring (~164 ppm). This HMBC correlation would unambiguously confirm the attachment of the propan-2-ol group to the C-2 position of the 6-bromoquinoline core.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of the compound is required.

As of this writing, no public domain crystal structure for this compound has been reported. If a suitable crystal were grown and analyzed, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the covalent structure.

Molecular Conformation: Detailing the torsion angles and the spatial orientation of the propan-2-ol side chain relative to the planar quinoline ring system.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the quinoline rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The spectra for this compound are expected to show several characteristic bands. A strong, broad absorption band in the FT-IR spectrum between 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. docbrown.info The C-O stretching vibration of the tertiary alcohol would likely appear in the 1100-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration typically appears as a strong band in the far-infrared region, usually between 500 and 600 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded) FT-IR 3200 - 3600 Strong, Broad
Aromatic C-H Stretch FT-IR/Raman 3000 - 3100 Medium
Aliphatic C-H Stretch FT-IR/Raman 2850 - 3000 Medium-Strong
C=C / C=N Ring Stretch FT-IR/Raman 1400 - 1650 Medium-Strong
C-O Stretch (Tertiary Alcohol) FT-IR 1100 - 1200 Strong

Note: Predicted values based on characteristic group frequencies. docbrown.inforesearchgate.net Experimental verification is necessary.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this method provides valuable insights into the nature of the chromophore and the energies of its π and n orbitals. The absorption of ultraviolet and visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands in the range of 200–400 nm, which arise from π→π* and n→π* electronic transitions. nih.gov The quinoline ring system, a bicyclic heteroaromatic structure, is the primary chromophore responsible for these absorptions. The presence of substituents on the quinoline ring can modulate the position and intensity of these absorption bands.

Detailed research findings on quinoline derivatives indicate that they typically exhibit intense π–π* transitions. nih.gov For instance, the UV-Vis spectrum of the closely related compound 6-Bromoquinaldine shows absorption maxima at 232 nm and 323 nm. actascientific.com These absorptions are attributed to the electronic transitions within the brominated quinoline ring system. actascientific.com The absorption bands in quinoline derivatives generally fall within the 280 to 510 nm range. researchgate.net

The electronic spectrum of this compound is expected to be dominated by two main types of transitions:

π→π Transitions:* These are typically high-intensity absorptions and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the quinoline moiety, these transitions are responsible for the strong absorption bands observed in the UV region.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, primarily associated with the lone pair of electrons on the nitrogen atom, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger bands, or their observation may be solvent-dependent.

The substitution of a bromine atom at the 6-position and a 2-hydroxypropyl group at the 2-position of the quinoline ring can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the parent quinoline molecule, along with changes in the molar absorptivity.

The following table summarizes the UV-Vis absorption data for related quinoline compounds, providing a comparative context for the electronic transitions in this compound.

Compound NameSolventAbsorption Maxima (λmax, nm)Reference
6-BromoquinaldineNot Specified232, 323 actascientific.com
Quinoline-7-carboxaldehydeNot Specified200-400 (range) nih.gov
General Quinoline DerivativesNot Specified280-510 (range) researchgate.net

This comparative data underscores the characteristic absorption profile of the quinoline chromophore and provides a basis for interpreting the electronic spectrum of this compound.

Theoretical and Computational Chemistry Investigations of 2 6 Bromoquinolin 2 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for predicting a range of molecular properties with a good balance of accuracy and computational cost. For 2-(6-bromoquinolin-2-yl)propan-2-ol, DFT calculations offer a deep understanding of its geometry, electronic characteristics, and spectroscopic behavior.

Optimized Geometries and Conformational Analysis

Conformational analysis is crucial for flexible molecules, as different spatial arrangements of atoms (conformers) can have different energies and properties. Theoretical studies on similar structures, like 1-chloro- and 1-bromo-2-propanol, have shown that conformers with a gauche orientation of the X-C-C-O (where X is a halogen) fragment are often strongly prevalent. nih.gov This preference is attributed to hyperconjugation rather than intramolecular hydrogen bonding. nih.gov For this compound, a similar analysis would explore the rotational possibilities around the single bonds, particularly the bond connecting the propan-2-ol moiety to the quinoline (B57606) ring, to identify the most stable conformers. The optimization of the molecular structure is typically performed using a specific DFT functional and basis set, such as B3LYP/6-311G(d,p), which has been shown to provide reliable results for similar quinoline derivatives. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive. wikipedia.org

For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the quinoline ring and the oxygen atom of the hydroxyl group. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient regions. The presence of the bromine atom, an electron-withdrawing group, can influence the energies and distributions of these orbitals. rsc.org

Table 2: Calculated Frontier Molecular Orbital Properties

Property Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap (ΔE) Data not available

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

Electrostatic Potential Surface (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org These maps illustrate the electrostatic potential on the electron density surface of the molecule. libretexts.orgresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for interaction with nucleophiles. The bromine atom would also influence the electrostatic potential distribution on the quinoline ring. Visualizing these charge distributions helps in understanding intermolecular interactions. scispace.com

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies, UV-Vis absorption)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and correlated with experimental spectra, aiding in the assignment of signals. nih.govnih.gov

IR Frequencies: Theoretical calculations of vibrational frequencies can help in the interpretation of experimental infrared (IR) spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. The HOMO-LUMO gap is a primary determinant of the lowest energy electronic transition.

Table 3: Predicted Spectroscopic Data

Spectrum Predicted Value
¹H NMR Chemical Shift (ppm) Data not available
¹³C NMR Chemical Shift (ppm) Data not available
IR Frequency (cm⁻¹) Data not available
UV-Vis λ_max (nm) Data not available

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. researchgate.net This allows for the exploration of the molecule's conformational space, identifying the different shapes it can adopt and the transitions between them. nih.gov For this compound, MD simulations could reveal the flexibility of the propan-2-ol side chain and how its orientation changes relative to the quinoline ring in a solvent environment. This is particularly important for understanding how the molecule might interact with a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (theoretical aspects, not biological data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. dergipark.org.tr These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com

For this compound, theoretical descriptors can be calculated using computational methods. These can be categorized as:

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular volume, surface area).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). pensoft.net

The theoretical aspect of QSAR/QSPR for this compound would involve the calculation of a wide range of these descriptors. These descriptors could then, in principle, be used to build models to predict properties of similar compounds without the need for experimental measurements. nih.gov For instance, descriptors like lipophilicity (logP), polarizability, and dipole moment are often correlated with a compound's pharmacokinetic properties. pensoft.net

Reaction Mechanism Simulations and Transition State Analysis

No published research data is currently available for the reaction mechanism simulations and transition state analysis of this compound.

Reactivity and Derivatization Strategies for 2 6 Bromoquinolin 2 Yl Propan 2 Ol

Reactions at the Bromine Moiety (C6)

The bromine atom attached to the C6 position of the quinoline (B57606) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming C-C bonds. mdpi.com The bromo-substituent at the C6 position of 2-(6-Bromoquinolin-2-yl)propan-2-ol serves as an excellent electrophilic partner in these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.comlibretexts.org

Suzuki Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org This reaction is widely used to form biaryl structures. For this compound, a Suzuki reaction would couple an aryl or vinyl boronic acid at the C6 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand to stabilize the catalyst, and a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid. organic-chemistry.orgtcichemicals.com The choice of ligand can be critical, with bulky, electron-rich phosphines often improving reaction efficiency. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/Water80-10070-95
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water10085-98
PdCl₂(dppf)-Cs₂CO₃DMF9080-96

Sonogashira Reaction

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a direct route to synthesizing 6-alkynylquinoline derivatives from this compound. The reaction is co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base like triethylamine or diisopropylamine, which also serves as the solvent. organic-chemistry.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF25-7075-99
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene60-8070-95
Pd₂(dba)₃ / XPhos (Copper-free)Cs₂CO₃Dioxane10065-90

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This allows for the introduction of vinyl groups at the C6 position of the quinoline ring. The reaction is catalyzed by a palladium complex and requires a base, such as triethylamine or potassium carbonate, to regenerate the active catalyst in the final step of the catalytic cycle. organic-chemistry.orglibretexts.org Common alkenes used in this reaction include acrylates, styrenes, and other vinyl compounds. wikipedia.org

Table 3: Common Conditions for Heck Reaction with Aryl Bromides

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by electron-withdrawing groups (EWGs). chemistrysteps.comwikipedia.org The SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled, restoring the aromaticity of the ring.

For SNAr to occur on the 6-bromoquinoline (B19933) core, the presence of strong EWGs, such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the bromine atom is typically required. wikipedia.orgnih.gov The quinoline ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack compared to a simple benzene (B151609) ring, but strong activation is usually necessary for the reaction to proceed under mild conditions. Without such activating groups, forcing conditions with highly potent nucleophiles might lead to elimination-addition (benzyne mechanism) pathways rather than a direct SNAr. chemistrysteps.com

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiolates. The reactivity of the halide leaving group generally follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen. wikipedia.org

Reactions at the Propan-2-ol Moiety

The tertiary alcohol group on the C2 substituent offers a different set of opportunities for derivatization, primarily involving reactions of the hydroxyl group or elimination pathways.

Tertiary alcohols, such as the one in this compound, are resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols (e.g., PCC, Swern oxidation). This is because they lack a hydrogen atom on the carbinol carbon. Attempted oxidation with strong oxidizing agents under harsh conditions (e.g., hot, acidic potassium permanganate or dichromate) can lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule rather than a simple oxidation product. The main product from the electrochemical oxidation of 2-propanol is acetone (B3395972), but this involves a secondary alcohol. rsc.org For the tertiary alcohol in the target molecule, oxidative cleavage would be the more likely, albeit often synthetically undesirable, outcome.

Conversely, the alcohol group is already in a reduced state and is generally unreactive towards common reducing agents like NaBH₄ or LiAlH₄. Therefore, reduction chemistry is not a relevant pathway for derivatizing the intact alcohol moiety.

Esterification

The tertiary hydroxyl group can be converted into an ester. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. medcraveonline.com Due to the steric hindrance of the tertiary alcohol, the reaction may require a catalyst, such as a strong acid (e.g., H₂SO₄) or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), particularly when using acid anhydrides. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acylating agent. medcraveonline.com

Etherification

Formation of an ether from a tertiary alcohol can be challenging. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is often inefficient for tertiary alcohols due to the steric hindrance of the alkoxide, which favors elimination (E2) of the alkyl halide over substitution (SN2). A more viable route to ethers from tertiary alcohols is through an SN1-type reaction, such as reacting the alcohol with an alkyl halide under acidic conditions, which facilitates the formation of a tertiary carbocation intermediate that is subsequently trapped by another alcohol molecule or a different nucleophile.

Tertiary alcohols undergo dehydration readily under acidic conditions to form alkenes. chemguide.co.uk The reaction proceeds through an E1 elimination mechanism. The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). youtube.com Departure of the water molecule generates a relatively stable tertiary carbocation. A weak base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. chemguide.co.uk

For this compound, acid-catalyzed dehydration would yield 6-bromo-2-(prop-1-en-2-yl)quinoline. Common reagents for this transformation include concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heating.

Reactions at the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen atom makes it a prime site for electrophilic attack, leading to the formation of quaternary ammonium salts (N-alkylation) or N-oxides (N-oxidation).

N-Alkylation and N-Oxidation

N-Alkylation: The introduction of an alkyl group to the quinoline nitrogen can significantly alter the compound's biological activity and physical properties. While specific studies on the N-alkylation of this compound are not extensively documented, general principles of quinoline chemistry suggest that this reaction is feasible. However, the steric hindrance imposed by the bulky 2-(propan-2-ol) group is expected to play a crucial role, potentially requiring more forcing reaction conditions or specific alkylating agents to achieve efficient conversion.

N-Oxidation: The conversion of the quinoline nitrogen to an N-oxide is a common strategy to modify the electronic properties of the ring system, often enhancing its reactivity towards both electrophilic and nucleophilic substitution. Research on the N-oxidation of related compounds, such as 6-bromoquinoline, has demonstrated that this transformation can be readily achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For this compound, the electronic effect of the C6-bromo substituent and the steric bulk at C2 would influence the rate and outcome of the N-oxidation reaction.

ReactionReagentPotential ProductKey Considerations
N-AlkylationAlkyl halide (e.g., CH₃I)This compound-N-alkyl saltSteric hindrance from the C2 substituent may necessitate harsher reaction conditions.
N-Oxidationm-CPBAThis compound-1-oxideThe electronic and steric effects of the substituents will influence the reaction rate.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The substitution pattern of the quinoline ring in this compound dictates the preferred positions for further chemical modifications. The bromine atom at the 6-position and the bulky alkyl group at the 2-position are key directors. For electrophilic aromatic substitution, the electron-donating character of the benzene portion of the quinoline ring, tempered by the deactivating effect of the bromine, will influence the site of attack. The bulky substituent at C2 will sterically hinder reactions at adjacent positions, particularly at C3.

Stereoselectivity: The propan-2-ol substituent at the C2 position introduces a chiral center if the two methyl groups are chemically distinct or if the hydroxyl group participates in a reaction that creates a new stereocenter. While the parent molecule itself is achiral, its derivatization could lead to the formation of stereoisomers. For instance, reactions involving the hydroxyl group or functionalization of the quinoline ring in a way that induces chirality would require careful consideration of stereocontrol. The development of stereoselective methods for the derivatization of such chiral quinolines is an active area of research, often employing chiral catalysts or auxiliaries.

C-H Bond Functionalization of the Quinoline Ring

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules. For quinoline derivatives, this approach allows for the introduction of various functional groups at positions that are often difficult to access through traditional methods.

The reactivity of the C-H bonds in this compound is influenced by the electronic nature of the quinoline ring and the directing capabilities of the existing substituents. The nitrogen atom and the bromo substituent can act as directing groups in transition metal-catalyzed C-H activation reactions. The bulky group at C2 would be expected to sterically influence the regioselectivity of these reactions, potentially favoring functionalization at more accessible positions.

Recent advancements in C-H functionalization have provided numerous protocols for the arylation, alkylation, and amination of the quinoline core. These reactions often utilize transition metal catalysts, such as palladium, rhodium, or copper, to facilitate the C-H bond cleavage and subsequent bond formation. The application of these methods to this compound could provide a direct route to a diverse range of novel derivatives with potential applications in various fields.

C-H Functionalization TypePotential Reaction SiteCatalyst System (Example)Key Considerations
ArylationC8, C4, C5, C7Palladium(II) acetateThe directing effect of the nitrogen and the steric hindrance at C2 will influence regioselectivity.
AlkylationC8, C4, C5, C7Rhodium(III) complexesThe choice of catalyst and directing group is crucial for controlling the site of functionalization.
AminationC8, C4, C5, C7Copper(I) iodideThe reaction conditions need to be optimized to overcome the steric bulk of the C2 substituent.

Exploration of Molecular Interactions in Biological and Non Biological Systems Mechanistic Focus

In vitro Mechanistic Investigations of Interactions with Biomolecular Targets

Comprehensive searches of scientific databases have not yielded specific in vitro mechanistic studies for 2-(6-Bromoquinolin-2-yl)propan-2-ol. The following sections reflect this lack of available data.

There is currently no published research detailing the in vitro modulation of any specific enzymes by this compound. While many quinoline (B57606) derivatives have been identified as potent enzyme inhibitors, such as α-glucosidase inhibitors, there are no such findings for this particular compound. nih.govmdpi.com Studies on related quinoline structures suggest that the quinoline nitrogen and substituted functional groups can interact with active sites of various enzymes. nih.gov For instance, some quinoline-based compounds have been shown to inhibit DNA methyltransferases through intercalation. nih.gov However, without experimental data, the specific enzymatic targets and the nature of any potential inhibition or activation by this compound are unknown.

No in vitro receptor binding profiles for this compound are available in the scientific literature. The affinity and selectivity of this compound for any biological receptors have not been reported. For comparison, studies on other quinoline derivatives have shown binding to various receptors, including the sigma 2 receptor. nih.gov In one study, a 6-bromo-substituted quinolyl pyrazinamide (B1679903) derivative showed a binding affinity (Ki) of 27 nM for the sigma 2 receptor. nih.gov This highlights the potential for bromo-substituted quinolines to interact with specific receptors, but direct evidence for this compound is absent.

There are no published studies investigating the interaction of this compound with DNA or RNA. Mechanisms such as intercalation or groove binding have been described for other quinoline compounds, including some that inhibit enzymes acting on DNA. nih.govmdpi.com The planar aromatic system of the quinoline ring is a key structural feature that can facilitate such interactions. However, the specific binding mode and affinity of this compound for nucleic acids have not been experimentally determined.

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Specific structure-activity relationship (SAR) studies for this compound are not available. SAR studies on a related series of compounds, 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ols, have been conducted in the context of antimycobacterial activity. nih.gov These studies indicated that substitution at the 6-position of the quinoline ring with a halogen, such as bromine, can be favorable for activity. nih.gov However, these findings are for a different isomer (quinolin-4-yl versus quinolin-2-yl) and for compounds containing an additional alkoxy group, making direct extrapolation to this compound unreliable.

Cellular Pathway Modulation in in vitro Cell Line Models

No studies have been published detailing the effects of this compound on specific cellular pathways in in vitro cell line models. While various quinoline derivatives have been shown to modulate pathways involved in cancer and inflammation, the cellular effects of this particular compound remain uninvestigated. nih.gov

Photophysical Properties and Potential as Fluorescent Probes

The photophysical properties of this compound, such as its absorption and fluorescence spectra, quantum yield, and lifetime, have not been reported in the literature. The quinoline ring system is known to be fluorescent, and its derivatives have been explored as fluorescent probes. researchgate.net The emission properties are often sensitive to the electronic nature of the substituents and the local environment. Without experimental data, it is not possible to assess the potential of this compound as a fluorescent probe.

Potential Applications in Materials Science and Analytical Chemistry

Utilization as Ligands in Coordination Chemistry and Catalysis

The quinoline (B57606) moiety is a well-established N-heterocyclic ligand in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective Lewis base for coordination to metal centers. The presence of the 6-bromo substituent can influence the electronic properties of the quinoline ring system through inductive and resonance effects, thereby modulating the ligand's coordination strength and the stability of the resulting metal complexes.

Furthermore, the propan-2-ol group introduces an additional potential coordination site. The oxygen atom of the hydroxyl group can also act as a Lewis base, allowing the compound to function as a bidentate ligand, chelating to a metal center through both the quinoline nitrogen and the hydroxyl oxygen. This chelation effect typically leads to the formation of more stable metal complexes compared to monodentate ligands. A related ligand, 6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2-ol, has been utilized in palladium-catalyzed dehydrogenation of aliphatic carboxylic acids, highlighting the potential of the quinolin-2-yl)propan-2-ol scaffold in supporting catalytic transformations. sigmaaldrich.cn

Integration into Polymeric Structures and Supramolecular Assemblies

The functional groups on 2-(6-bromoquinolin-2-yl)propan-2-ol provide handles for its incorporation into larger molecular architectures such as polymers and supramolecular assemblies.

The hydroxyl group of the propan-2-ol moiety can be used as an initiation site for ring-opening polymerization of cyclic monomers like lactones or epoxides, leading to the formation of polymers with quinoline side chains. Alternatively, it can be chemically modified, for example, by esterification with acrylic acid, to produce a vinyl monomer that can be polymerized to form a polyacrylate with pendant bromoquinoline groups. capes.gov.br Quinoline-containing polymers have been synthesized through various methods, including the acid-catalyzed Friedlaender condensation, to create fully aromatic polymers with improved processability. nih.gov

The bromine atom on the quinoline ring offers another route to polymerization through cross-coupling reactions, such as Suzuki or Stille coupling, with appropriate bifunctional monomers. This approach can lead to the formation of conjugated polymers where the quinoline unit is part of the polymer backbone, potentially imparting interesting photophysical or electronic properties to the material.

In the realm of supramolecular chemistry, the quinoline ring can participate in π-π stacking interactions, which are non-covalent interactions that can drive the self-assembly of molecules into well-defined, ordered structures. rsc.org The bromo substituent can further influence these interactions through halogen bonding. Additionally, the hydroxyl group is a prime candidate for forming strong hydrogen bonds, which are fundamental to the construction of many supramolecular assemblies. For instance, a quinoline derivative has been shown to form a supramolecular self-assembly material that responds to volatile acid and organic amine vapors. rsc.orgnih.gov Similarly, a quinolineboronic acid derivative demonstrated self-assembly through intermolecular B-N bonds, π-π stacking, and hydrogen bonding. sigmaaldrich.cn

Application as Chemical Sensors or Probes

Quinoline derivatives are widely recognized for their fluorescent properties and have been extensively developed as chemical sensors for the detection of various analytes, including metal ions and small molecules. nih.govrsc.org The quinoline ring system often serves as the core fluorophore, and its emission properties can be modulated by the presence of different substituents.

The compound this compound possesses the necessary structural features to act as a potential fluorescent probe. The quinoline core is inherently fluorescent, and the bromo and propan-2-ol substituents can influence its sensitivity and selectivity towards specific analytes. For example, the interaction of the quinoline nitrogen or the hydroxyl oxygen with a metal ion could lead to a change in the fluorescence intensity or a shift in the emission wavelength, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.org Quinoline-based probes have been successfully used for the detection of ions like Cu²⁺ and Zn²⁺. rsc.orgnanobioletters.com

The bromine atom could also play a role in sensing through mechanisms like photoinduced electron transfer (PET) quenching. If an analyte interacts with the quinoline ring in a way that facilitates electron transfer, the fluorescence of the quinoline core could be quenched, providing a "turn-off" sensing mechanism. Furthermore, the hydroxyl group could participate in hydrogen bonding interactions with specific analytes, leading to a detectable change in the photophysical properties of the molecule. For instance, quinoline-based probes have been designed for the detection of hypochlorous acid and nitro-phenolic compounds. nih.govrsc.org

The table below summarizes the sensing mechanisms and target analytes for various quinoline-based fluorescent probes, illustrating the potential of this class of compounds.

Probe Type Sensing Mechanism Target Analyte Reported Outcome
Quinoline-basedChelationCopper ionsColorimetric and fluorescent response rsc.org
Quinoline-basedChelation-Enhanced FluorescenceZinc ionsFluorescence enhancement nanobioletters.com
Quinoline derivativeOxidationHypochlorous acidFluorescence quenching nih.gov
Quinoline-taggedPhotoinduced Electron TransferNitro-phenolic compoundsFluorescence quenching rsc.org
Quinoline derivativeComplexationFe³⁺Fluorescence quenching rsc.org

Precursor for Advanced Materials (e.g., organic semiconductors, OLEDs, dyes)

The conjugated aromatic system of the quinoline ring makes this compound a potential building block for advanced organic materials with applications in electronics and photonics.

Organic Semiconductors: Quinoline-based molecules have been investigated for their potential as organic semiconductors due to their ability to transport charge. By chemically modifying this compound, for example, by extending the conjugation through polymerization or by introducing other functional groups, it may be possible to tune its electronic properties to create materials suitable for use in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices.

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the quinoline core is a key feature for its potential application in OLEDs. In an OLED, an organic material is electrically stimulated to emit light. Quinoline derivatives are often used as host materials or as emissive dopants in the light-emitting layer of OLEDs. The bromo and propan-2-ol substituents on this compound could influence the material's charge transport properties, film-forming capabilities, and the color and efficiency of the emitted light.

Dyes: The extended π-system of the quinoline ring is characteristic of many organic dyes. The absorption and emission properties of this compound could be tailored through chemical modifications to create dyes with specific colors for various applications, such as in textiles, printing, or as sensitizers in dye-sensitized solar cells (DSSCs). The bromo group provides a convenient handle for such modifications via cross-coupling reactions.

Role in Analytical Techniques (e.g., as reagents or chromatographic stationary phases)

The chemical properties of this compound suggest its potential utility in various analytical techniques.

Reagents in Chemical Analysis: The hydroxyl group of the compound can be used as a derivatizing agent to tag other molecules, for example, through esterification. This could be useful in analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) to improve the detection or separation of certain analytes. The quinoline moiety, with its strong UV absorbance and fluorescence, could act as a chromophore or fluorophore, enhancing the sensitivity of detection.

Chromatographic Stationary Phases: The compound could potentially be immobilized onto a solid support, such as silica (B1680970) gel, to create a novel stationary phase for chromatography. The specific interactions of the quinoline ring (π-π stacking), the bromo group (halogen bonding), and the hydroxyl group (hydrogen bonding) with different analytes could lead to unique separation selectivities. For example, such a stationary phase might be effective in separating aromatic compounds or isomers based on subtle differences in their interactions with the immobilized quinoline derivative. While no direct application of this specific compound has been reported, the concept of using functionalized organic molecules as stationary phases is well-established in chromatography.

Future Research Directions and Unexplored Avenues for 2 6 Bromoquinolin 2 Yl Propan 2 Ol

Development of Novel and Highly Efficient Green Synthetic Methodologies

Current synthetic routes to quinoline (B57606) derivatives often rely on classical methods that may involve harsh conditions, hazardous solvents, and multiple steps, leading to significant waste. The future of synthesizing 2-(6-Bromoquinolin-2-yl)propan-2-ol and its analogs lies in the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety.

One promising avenue is the refinement of the Friedländer synthesis, a classic and effective method for preparing quinolines. nih.gov Future research could focus on developing solvent-free versions of this reaction, potentially using catalysts like poly(phosphoric acid) (PPA), to condense a suitable 2-aminoaryl ketone with a carbonyl compound containing a reactive methylene (B1212753) group. nih.gov Another green approach involves the use of solid heteropolyacids as reusable, non-corrosive Brønsted acid catalysts, which have shown high efficacy in other complex organic syntheses. researchgate.net These catalysts can often be recovered and reused multiple times, significantly lowering the process's environmental footprint.

Table 1: Potential Green Synthetic Strategies

Methodology Catalyst/Reagent Potential Advantages
Solvent-Free Friedländer Synthesis Poly(phosphoric acid) (PPA) Reduced solvent waste, potentially faster reaction times. nih.gov
Heteropolyacid Catalysis Preyssler or Keggin-type heteropolyacids High catalytic activity, reusability, reduced corrosion. researchgate.net
Microwave-Assisted Synthesis N/A Rapid heating, shorter reaction times, often higher yields.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating the research and development process. For this compound, advanced computational modeling can provide profound insights before a single experiment is conducted.

Using Density Functional Theory (DFT) calculations with basis sets such as B3LYP/6-311G(d,p), researchers can accurately predict the molecule's optimized geometry, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts. nih.gov Such studies can also map the molecular electrostatic potential (MEP), identifying electron-rich and electron-poor regions to predict sites susceptible to electrophilic or nucleophilic attack. Furthermore, analysis of frontier molecular orbitals (HOMO-LUMO) can elucidate the compound's chemical reactivity and kinetic stability. nih.gov This predictive power can guide the design of new synthetic routes and help anticipate the compound's behavior in different chemical environments.

Exploration of Unconventional Reactivity Patterns and Rearrangements

The structure of this compound contains multiple functional groups that suggest a rich and potentially unexplored reactive landscape. The bromine atom at the 6-position is a prime handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide array of substituents to modulate the electronic and steric properties of the quinoline core.

The tertiary alcohol of the propan-2-ol side chain presents another site for chemical manipulation. Under acidic conditions, it could undergo dehydration to form the corresponding alkene, 2-(6-bromoquinolin-2-yl)prop-1-ene. This alkene could then serve as a substrate for various addition reactions. Alternatively, acid-catalyzed rearrangement reactions, such as a pinacol-type rearrangement if an adjacent diol were synthesized, could lead to novel molecular skeletons. Investigating these less-common reaction pathways could yield derivatives with unique structures and properties.

Discovery of Novel Molecular Targets through High-Throughput Screening of Derivatives

While some related quinoline derivatives have shown promise as antimycobacterial agents, the full biological potential of the this compound scaffold is unknown. nih.gov High-throughput screening (HTS) provides a powerful platform to rapidly assess the biological activity of a library of its derivatives against a multitude of molecular targets. nih.govnih.gov

The process would involve creating a focused library of compounds by modifying the parent structure, for example, by using the cross-coupling reactions mentioned in section 8.3 or by synthesizing analogs with different substituents on the quinoline ring. This library could then be screened in vitro against panels of enzymes (e.g., kinases, proteases) or cellular models to identify "hits." nih.gov Modern screening techniques like differential scanning fluorimetry (DSF) or Förster Resonance Energy Transfer (FRET) can efficiently identify binding events even with unpurified, nano-scale synthesis products, accelerating the discovery of novel bioactive compounds. nih.govrsc.org A counter-screening step is crucial to ensure that any identified activity is specific to the intended target. nih.gov

Table 2: HTS Workflow for Derivative Screening

Step Technique Purpose
1. Library Synthesis Parallel or automated synthesis Generate a diverse set of derivatives of the parent compound.
2. Primary Screen Differential Scanning Fluorimetry (DSF) Rapidly identify compounds that bind to the target protein. nih.gov
3. Hit Validation Microscale Thermophoresis (MST) Confirm and quantify the binding affinity of initial hits. nih.gov
4. Counter-Screening Assay with unrelated target Eliminate non-specific binders and promiscuous compounds. nih.gov

Potential for Asymmetric Synthesis and Chiral Induction

The parent compound, this compound, is achiral. However, chirality is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different biological activities and metabolic fates. researchgate.net A significant future direction is the introduction of chirality into the molecular structure and the development of methods for asymmetric synthesis.

For instance, a synthetic precursor such as 1-(6-bromoquinolin-2-yl)ethan-1-one could be asymmetrically reduced to produce the chiral secondary alcohol, (R)- or (S)-1-(6-bromoquinolin-2-yl)ethanol. The biological activities of these individual enantiomers could then be evaluated. It is well-established for other drug classes that one enantiomer can be significantly more active than the other. researchgate.net Developing catalytic asymmetric methods to access these chiral building blocks in high enantiomeric purity would be a valuable and challenging goal, opening the door to stereospecific derivatives with potentially enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Bromoquinolin-2-yl)propan-2-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a Grignard reaction or nucleophilic substitution on a pre-functionalized quinoline scaffold. For example, bromination of quinoline derivatives (e.g., 6-bromoquinoline) followed by coupling with a propan-2-ol moiety via a ketone intermediate (e.g., using Mg-mediated alkylation) is a common approach .
  • Key Variables : Temperature (optimized at 0–5°C for Grignard reactions), solvent polarity (THF or diethyl ether), and stoichiometric ratios (e.g., 1:1.2 for quinoline:brominating agent). Yield improvements (up to 75%) are observed under inert atmospheres (N₂/Ar) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm the presence of the bromoquinoline moiety (δ 7.5–8.5 ppm for aromatic protons) and the propan-2-ol group (δ 1.2–1.5 ppm for methyl groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA .
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with Rf ≈ 0.4 .

Q. What are the solubility and stability profiles of this compound under experimental storage conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Limited solubility in water (<0.1 mg/mL at 25°C) .
  • Stability : Stable at −20°C in dark, anhydrous conditions for >6 months. Degrades in acidic media (pH < 4) via cleavage of the propan-2-ol group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in the quinoline moiety during synthesis?

  • Mechanism : Bromination at the 6-position of quinoline is governed by electrophilic aromatic substitution (EAS). The electron-deficient quinoline ring directs Br⁺ to the para position relative to the nitrogen atom. Computational studies (DFT) show a lower activation energy (ΔG‡ = 25.3 kcal/mol) for 6-bromination compared to other positions .
  • Experimental Validation : Use of NBS (N-bromosuccinimide) in DCM with catalytic FeCl₃ enhances regioselectivity (>90% at 6-position) .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Chiral Separation :

  • HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers (α = 1.25, Rs = 1.8) .
  • Synthesis of Chiral Intermediates : Asymmetric reduction of ketone precursors using (R)- or (S)-BINAP-Ru catalysts (ee > 98%) .

Q. What are the challenges in quantifying trace impurities (e.g., dehalogenated byproducts) in bulk samples?

  • Detection Limits : LC-MS/MS (MRM mode) detects dehalogenated impurities (e.g., quinolin-2-ylpropan-2-ol) at <0.1% w/w. Calibration curves (R² > 0.99) using deuterated internal standards .
  • Mitigation Strategies : Post-synthesis purification via column chromatography (silica gel, gradient elution) reduces impurities to <0.05% .

Experimental Design Considerations

Q. How to optimize reaction scalability while minimizing side reactions (e.g., oxidation of propan-2-ol)?

  • Scale-Up Protocol :

  • Use flow chemistry for controlled bromination (residence time = 10 min, 40°C).
  • Add antioxidants (e.g., BHT) to prevent alcohol oxidation during workup .
    • Yield vs. Purity Trade-off : Pilot batches (10 g scale) achieve 68% yield with 97% purity, while larger batches (>100 g) require additional recrystallization steps .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Modeling : Gaussian 16 (B3LYP/6-31G*) calculates transition states for SN2 reactions at the propan-2-ol site. Simulated activation energy (ΔG‡ = 18.9 kcal/mol) aligns with experimental kinetics (k = 0.12 min⁻¹ at 25°C) .

Safety and Handling

  • Storage : Store in amber vials under N₂ at −20°C. Avoid exposure to moisture or light .
  • Waste Disposal : Halogenated waste must be segregated and treated with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.